molecular formula C8H5F2NO B1308785 2,3-Difluoro-6-methoxybenzonitrile CAS No. 221202-34-2

2,3-Difluoro-6-methoxybenzonitrile

Cat. No. B1308785
M. Wt: 169.13 g/mol
InChI Key: AOINHYTZCDVZGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 2,3-Difluoro-6-methoxybenzonitrile can be understood by examining the methods used for similar compounds. In one study, the condensation of 2-fluorobenzonitriles with phenoxides was performed to yield 2-aryloxybenzonitriles. These intermediates were then subjected to cyclization in trifluoromethanesulfonic acid at room temperature, resulting in the formation of xanthone-iminium triflates. This reaction demonstrates the potential for creating complex structures from simpler nitrile precursors. The resistance of the C=N bond to hydrolysis in these compounds is notable, although harsh conditions can eventually lead to the formation of xanthones. This synthesis pathway is highlighted by the creation of polynuclear dixanthones and a high molar mass polyxanthone from 3,3'-difluoro-4,4'-biphenyldicarbonitrile, which is structurally related to 2,3-Difluoro-6-methoxybenzonitrile .

Molecular Structure Analysis

While the specific molecular structure of 2,3-Difluoro-6-methoxybenzonitrile is not detailed in the provided papers, the structure of related compounds can offer insights. The presence of fluorine atoms in the aromatic ring, as seen in the synthesis of xanthone derivatives, suggests that the electron-withdrawing nature of fluorine could affect the reactivity and stability of the molecule. The methoxy group in the 6-position would contribute electron density through resonance, potentially influencing the electronic properties of the compound .

Chemical Reactions Analysis

The chemical reactivity of compounds similar to 2,3-Difluoro-6-methoxybenzonitrile can be inferred from the reactions described. For instance, the displacement of fluorine atoms from hexafluorobenzene by sodium cyanide in methanol indicates that fluorinated aromatic compounds can undergo nucleophilic substitution reactions. A by-product of this reaction was identified as 1,4-dicyano-2,3,5,6-tetramethoxybenzene, which suggests that multiple substitutions can occur, leading to a significant alteration of the compound's structure and properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-Difluoro-6-methoxybenzonitrile are not directly reported in the provided papers. However, based on the properties of similar fluorinated aromatic nitriles, it can be anticipated that the compound would exhibit characteristics influenced by the strong electronegativity of fluorine and the electron-donating effects of the methoxy group. These substituents would affect the compound's boiling point, solubility, and stability. The resistance to hydrolysis of the C=N bond in related compounds suggests that 2,3-Difluoro-6-methoxybenzonitrile may also exhibit stability under certain conditions, which could be relevant for its potential applications .

Scientific Research Applications

Synthesis of Quinazolinones

A study by Fray et al. (2006) described a novel route to synthesize substituted 2-amino-4-quinazolinones, starting from 2,6-difluoro-4-methoxybenzonitrile. This process involved substituting one of the fluorine atoms with heterocycles and hydrolysis of the nitrile, leading to various o-fluorobenzoic acid derivatives (Fray et al., 2006).

Fluorinated Poly(ether nitrile) Synthesis

Kimura et al. (2001) reported the synthesis and characterization of novel fluorinated poly(ether nitrile)s derived from 2,3,4,5,6-Pentafluorobenzonitrile. The study highlighted the creation of polymers with excellent solubilities and high thermal stability, demonstrating the utility of fluorinated benzonitriles in polymer chemistry (Kimura et al., 2001).

Microwave Spectroscopy and Structural Analysis

Kamaee et al. (2015) investigated the rotational spectra of various fluorinated benzonitriles, including 2,3-difluorobenzonitrile. This study provided insights into the effect of fluorination on the molecular structure and geometry of benzonitriles (Kamaee et al., 2015).

Non-Linear Optical Properties

Kumar and Raman (2017) conducted a study on 5-Bromo-2-methoxybenzonitrile, focusing on its equilibrium geometric structure and potential for Second Harmonic Generation (SHG) applications. Although this study does not directly involve 2,3-difluoro-6-methoxybenzonitrile, it underscores the interest in benzonitrile derivatives for optical applications (Kumar & Raman, 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H317 (may cause an allergic skin reaction) and H319 (causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2,3-difluoro-6-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO/c1-12-7-3-2-6(9)8(10)5(7)4-11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOINHYTZCDVZGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397177
Record name 2,3-Difluoro-6-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-6-methoxybenzonitrile

CAS RN

221202-34-2
Record name 2,3-Difluoro-6-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Difluoro-6-methoxybenzonitrile
Reactant of Route 2
Reactant of Route 2
2,3-Difluoro-6-methoxybenzonitrile
Reactant of Route 3
Reactant of Route 3
2,3-Difluoro-6-methoxybenzonitrile
Reactant of Route 4
Reactant of Route 4
2,3-Difluoro-6-methoxybenzonitrile
Reactant of Route 5
Reactant of Route 5
2,3-Difluoro-6-methoxybenzonitrile
Reactant of Route 6
Reactant of Route 6
2,3-Difluoro-6-methoxybenzonitrile

Citations

For This Compound
1
Citations
PA Procopiou, JW Barrett, NP Barton… - Journal of Medicinal …, 2013 - ACS Publications
A series of indazole arylsulfonamides were synthesized and examined as human CCR4 antagonists. Methoxy- or hydroxyl- containing groups were the more potent indazole C4 …
Number of citations: 38 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.